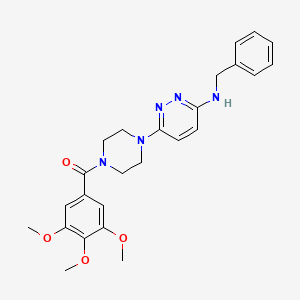
(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that features a pyridazine ring, a piperazine ring, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The benzylamine group is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the pyridazine and piperazine intermediates with the trimethoxyphenyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has been evaluated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a valuable lead compound for drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its versatile chemical properties allow for the creation of products with enhanced performance and stability .
Mécanisme D'action
The mechanism of action of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridazine and piperazine derivatives, such as:
- (4-(6-(Amino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (4-(6-(Methylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (4-(6-(Ethylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
What sets (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological targets, while the trimethoxyphenyl group contributes to its stability and solubility .
Propriétés
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-32-20-15-19(16-21(33-2)24(20)34-3)25(31)30-13-11-29(12-14-30)23-10-9-22(27-28-23)26-17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFIFXWPRMBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
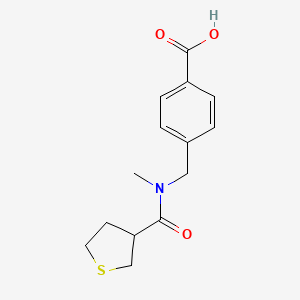
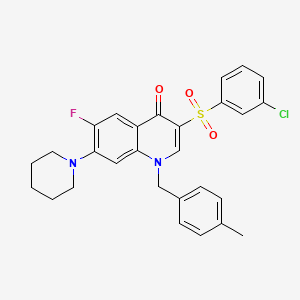
![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)
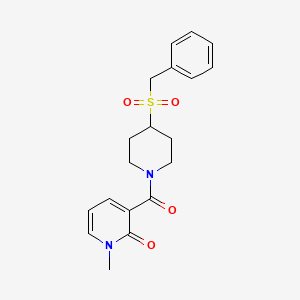
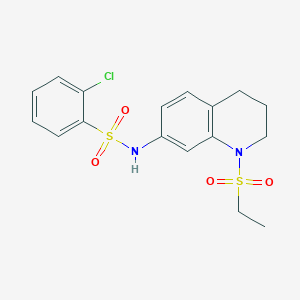
![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)
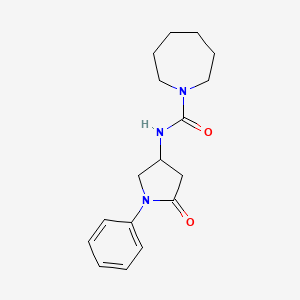

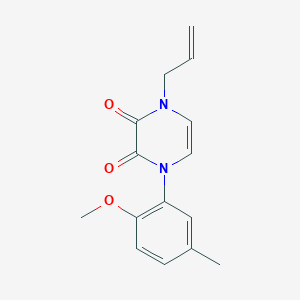
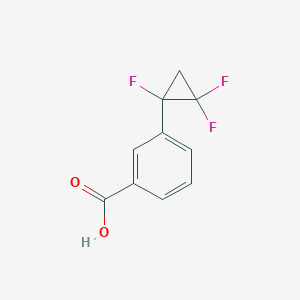
![N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3000939.png)
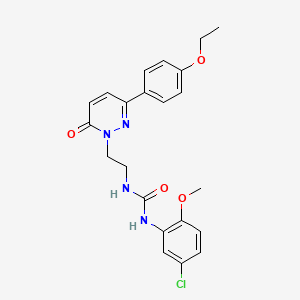
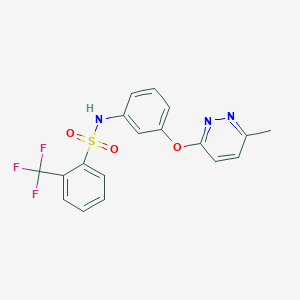
![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)
